5-Chloro-4-nitrothiophene-2-sulfonyl chloride
Overview
Description
5-Chloro-4-nitrothiophene-2-sulfonyl chloride: is a chemical compound with the molecular formula C4HCl2NO4S2 . It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by its cream-colored powder form and has a melting point ranging from 50.0 to 56.0°C .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Chloro-4-nitrothiophene-2-sulfonyl chloride is used as an intermediate for the preparation of various compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is utilized in the synthesis of bioactive molecules and potential therapeutic agents. It is also used in the development of enzyme inhibitors and other biologically active compounds .
Industry: In the industrial sector, it is employed in the production of dyes, pigments, and other specialty chemicals .
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been found to be excellent in vitro inhibitors of carbonic anhydrase ii .
Mode of Action
It’s known that nitro groups in organic compounds often act as electrophiles, undergoing electrophilic aromatic substitution .
Biochemical Pathways
Given its potential role as a carbonic anhydrase ii inhibitor, it may impact pathways related to ph regulation and electrolyte balance .
Result of Action
Similar compounds have been found to lower intraocular pressure in vivo in rabbit models .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride. Furthermore, it’s recommended to be stored at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride typically involves the chlorination and nitration of thiophene derivatives. One common method includes the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: Products include 5-chloro-4-aminothiophene-2-sulfonyl chloride.
Oxidation Reactions: Products include sulfone derivatives.
Comparison with Similar Compounds
- 5-Chlorothiophene-2-sulfonyl chloride
- 4-Nitrothiophene-2-sulfonyl chloride
Comparison: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride is unique due to the presence of both chloro and nitro substituents on the thiophene ring. This dual functionality enhances its reactivity and makes it a valuable intermediate in organic synthesis. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .
Properties
IUPAC Name |
5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHAHFHTASPNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370943 | |
Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-24-2 | |
Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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